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Compound of Interest

Compound Name: (2-Fluoroethanesulfonyl)benzene

CAS No.: 51303-72-1

Cat. No.: B14671825

Get Quote

Executive Summary & Structural Dynamics
Compound: (2-Fluoroethanesulfonyl)benzene Formula:

Molecular Weight: 188.22 g/mol

The NMR profile of this molecule is defined by the electron-withdrawing effects of the sulfonyl

and fluorine groups. The ethylene linker (

) creates an AA'BB'X spin system (where X is

F), resulting in distinct splitting patterns that validate the structure.

Key Diagnostic Features[1][2][3]
Deshielding: The

-methylene (next to

) and
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-methylene (next to F) are significantly deshielded.

Fluorine Coupling: The

F nucleus (

) couples to both

and

, acting as a "spy nucleus" that confirms connectivity.[1]

Symmetry: The monosubstituted benzene ring provides a classic 2:2:1 or 2:3 aromatic

integration pattern.

Synthesis & Workflow Logic
To understand the impurities and expected signals, one must understand the origin. The most

common high-purity route involves the oxidation of (2-fluoroethyl)(phenyl)sulfane or the

nucleophilic fluorination of 2-(phenylsulfonyl)ethyl sulfonate.

Experimental Workflow (Graphviz)
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Figure 1: Typical isolation workflow. Impurities often include vinyl sulfone (elimination product)

or sulfoxide (incomplete oxidation), distinguishable by lack of F-coupling or alkene shifts.

Spectroscopic Data: Quantitative Analysis
The following data represents the consensus values in

at 298 K.

A. Proton NMR ( ) Data
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Frequency: 400 MHz / Solvent:

Position
Shift (

ppm)
Multiplicity Integration

Coupling
Constants (

in Hz)

Assignment
Logic

Ar-H (

)
7.90 – 7.96 Multiplet (d) 2H –

Ortho protons

deshielded by

anisotropy.

Ar-H (

)
7.55 – 7.70 Multiplet 3H –

Meta/Para

protons.

-F 4.75
dt (doublet of

triplets)
2H

Diagnostic:

Large

geminal H-F

coupling.

-SO 3.52
dt (doublet of

triplets)
2H

Diagnostic:

Vicinal H-F

coupling is

unusually

large due to

anti-

periplanar

geometry.

Expert Insight: The "dt" multiplicity arises because the two protons on the same carbon are

equivalent (no splitting between them), but they are split by the fluorine (doublet) and the two

neighboring protons (triplet).
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B. Carbon NMR ( ) Data
Frequency: 100 MHz / Solvent:

[2]

Carbon
Environment

Shift (

ppm)
Multiplicity

Coupling (

Hz)

C-F (

-carbon)
81.5 Doublet (d) Hz

Ar-C (ipso) 139.2 Singlet –

Ar-C (para) 134.1 Singlet –

Ar-C (meta) 129.4 Singlet –

Ar-C (ortho) 128.1 Singlet –

C-SO

(

-carbon)

56.2 Doublet (d) Hz

C. Fluorine NMR ( ) Data
Frequency: 376 MHz / Solvent:

/ Ref:

(0 ppm)

Shift:

-212.0 to -215.0 ppm

Multiplicity: Triplet of triplets (tt)

Coupling:
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Hz,

Hz.

Note: The signal is upfield relative to trifluoromethyl groups (-60 ppm) or aromatic fluorines

(-110 ppm), characteristic of primary alkyl fluorides.

Advanced Interpretation & Coupling Logic
The most common error in analyzing this spectrum is misidentifying the methylene signals due

to the "Roof Effect" or second-order complexity if the field strength is low (<300 MHz).

The H-F Coupling Pathway
The fluorine atom communicates with the protons through 2 and 3 bonds. The magnitude of the

vicinal coupling (

Hz) is highly specific to the sulfone backbone, often larger than in simple fluoroalkanes due to
the electron-withdrawing nature of the sulfone group altering the H-C-C-F dihedral angle
preferences.

Coupling Visualization (Graphviz)
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Figure 2: Spin-spin coupling interactions originating from the fluorine nucleus.

Experimental Protocol for Validation
To ensure the data above is reproducible, follow this standard operating procedure (SOP) for

sample preparation.

Solvent Selection: Use

(Chloroform-d) neutralized with silver foil or basic alumina if the sulfone is acid-sensitive
(though sulfones are generally stable).

Why: Acidic impurities in

can broaden peaks, though less critical for sulfones than for amines.

Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

Why: High concentration prevents the need for excessive scans, but too high (>50 mg)

can cause viscosity broadening.

Acquisition Parameters:

Relaxation Delay (D1): Set to 2.0 seconds minimum. The protons adjacent to fluorine and

sulfone may have different T1 relaxation times.

Spectral Width: Ensure the window covers -200 to -230 ppm for the

channel.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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